Salvinorin A

Kappa Opioid Receptor (KOR) Opioid Receptor Selectivity Mu Opioid Receptor (MOR)

Salvinorin A is the only naturally occurring, non-nitrogenous KOR agonist, ensuring unambiguous signaling studies without MOR/DOR interference. Its unique C-2 acetoxy-dependent binding (Ki 4.4 nM) makes ≥98% purity essential—inactive Salvinorin B arises from deacetylation. Required for target validation, G-protein-biased agonism analysis, and in vivo paradigms requiring acute phasic KOR activation with rapid clearance. Critical reference standard for verifying extract potency and semi-synthetic derivative integrity.

Molecular Formula C23H28O8
Molecular Weight 432.5 g/mol
CAS No. 83729-01-5
Cat. No. B1681417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvinorin A
CAS83729-01-5
Synonyms(-)-salvinorin A
1-deoxo-1,10-dehydrosalvinorin A
12-epi-salvinorin A
divinorin A
salvinorin
salvinorin A
Molecular FormulaC23H28O8
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC
InChIInChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1
InChIKeyOBSYBRPAKCASQB-AGQYDFLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 12.1 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Salvinorin A (CAS 83729-01-5): A Non-Nitrogenous, Highly Selective Kappa Opioid Receptor Agonist for Neuropharmacology and Drug Discovery


Salvinorin A (SA) is a neoclerodane diterpene isolated from the hallucinogenic plant Salvia divinorum. It is the only known naturally occurring, non-nitrogenous, selective agonist for the kappa opioid receptor (KOR) [1]. Unlike typical nitrogenous opioid ligands, SA exhibits high binding affinity for the human KOR, with reported Ki values in the low nanomolar range [2]. Its unique chemical scaffold and potent, selective KOR agonism [3] establish it as a critical chemical probe and a promising lead compound for developing novel therapeutics targeting a range of neuropsychiatric and addictive disorders.

Why Salvinorin A (83729-01-5) Cannot Be Replaced by Generic KOR Agonists or Inactive Analogs Like Salvinorin B


Substituting Salvinorin A with other KOR agonists or its naturally occurring analogs is not scientifically equivalent due to critical differences in selectivity, signaling bias, metabolic stability, and in vivo behavioral effects. While compounds like U50,488H share a common target, SA is unique in its non-nitrogenous structure and its lack of activity at the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), a property not shared by all KOR ligands [1]. Furthermore, its primary metabolite, Salvinorin B (SB), is essentially inactive at the KOR, demonstrating that even minor structural modifications can abolish desired pharmacological activity [2]. The quantitative evidence below details the specific, measurable differentiators that make SA an irreplaceable tool for specific research applications.

Quantitative Differentiation of Salvinorin A (83729-01-5) from Key Comparators: Affinity, Selectivity, Signaling, and Pharmacokinetics


Salvinorin A's Absence of Mu-Opioid Receptor (MOR) Activity vs. TRK-820

Salvinorin A demonstrates a pure selectivity profile for the kappa opioid receptor (KOR), showing no functional activity at the mu-opioid receptor (MOR) or delta-opioid receptor (DOR). In a direct head-to-head comparison, Salvinorin A was completely inactive at MOR and DOR, whereas the comparator KOR agonist TRK-820 (nalfurafine) acted as a partial agonist at both of these receptors [1]. This distinction is critical for applications requiring an unadulterated KOR-mediated signal without cross-talk from other opioid receptors.

Kappa Opioid Receptor (KOR) Opioid Receptor Selectivity Mu Opioid Receptor (MOR) Salvinorin A TRK-820

Kappa Opioid Receptor (KOR) Binding Affinity of Salvinorin A vs. Salvinorin B

The naturally occurring analog Salvinorin B (SB) is often considered a potential alternative or a major impurity. However, SB is essentially inactive at the KOR. In a side-by-side comparison, Salvinorin A demonstrated high binding affinity for the human KOR with a Ki of 4.4 ± 0.4 nM, while Salvinorin B showed negligible binding affinity under the same assay conditions [1]. This 100-fold or greater difference highlights the absolute requirement of the C-2 acetoxy group for target engagement.

Kappa Opioid Receptor (KOR) Binding Affinity (Ki) Salvinorin A Salvinorin B Structure-Activity Relationship (SAR)

Comparative In Vivo Behavioral Potency: Salvinorin A vs. Semi-Synthetic Analogs

In a drug discrimination assay in rats, Salvinorin A and two semi-synthetic analogs (Salvinorin B MOM and EOM ethers) were compared for their ability to substitute for the KOR agonist U69,593. While all three compounds produced full substitution, the analogs were significantly more potent. Salvinorin B EOM and MOM ethers produced full generalization at doses 4-12 fold lower than Salvinorin A, requiring only 0.01-0.03 mg/kg compared to 0.125-1.0 mg/kg for Salvinorin A [1]. This demonstrates that while Salvinorin A is a potent in vivo probe, its C-2 modified analogs exhibit even greater in vivo potency.

Drug Discrimination Behavioral Pharmacology Salvinorin A U69,593 In Vivo Potency

Metabolic Stability and Pharmacokinetics: Salvinorin A vs. Metabolically Protected Analogs

Salvinorin A is known for its rapid elimination and short duration of action, a key limitation for certain therapeutic applications. A direct in vivo pharmacokinetic study in rats showed that after a 10 mg/kg i.p. dose, Salvinorin A had a plasma half-life (t1/2) of 75 minutes and a brain half-life of only 36 minutes, with a low brain-to-plasma ratio of 0.050 [1]. In contrast, metabolically stabilized analogs like Salvinorin B ethoxymethyl ether (EOM-SB) exhibit prolonged duration of action (2-3 hours) [2], making them more suitable for studies requiring sustained KOR engagement, while Salvinorin A is ideal for investigations into rapid-onset, short-lived KOR signaling.

Pharmacokinetics Metabolic Stability Salvinorin A In Vivo Half-Life Brain Distribution

Receptor Internalization Bias: Salvinorin A vs. the Prototypical Agonist U50,488H

Salvinorin A exhibits a distinct functional bias at the KOR, promoting less efficient receptor internalization compared to classic KOR agonists. In a direct comparison using cell-based assays, Salvinorin A promoted 40-fold less efficient KOR internalization than the prototypical synthetic KOR agonist U50,488H [1]. This indicates that while both are potent activators of G-protein signaling, Salvinorin A engages the receptor in a conformation that is less permissive for β-arrestin-mediated internalization, a key differentiator in its cellular signaling profile.

Biased Agonism Kappa Opioid Receptor (KOR) Receptor Internalization Salvinorin A U50,488H

Validated Research and Industrial Applications of Salvinorin A (CAS 83729-01-5) Based on Quantitative Evidence


Mechanistic Studies of Pure KOR Signaling Without Opioid Receptor Cross-Talk

As a non-nitrogenous agonist with no functional activity at MOR or DOR, Salvinorin A is the ideal tool for isolating and studying KOR-specific signaling pathways. Its use is validated over compounds like TRK-820, which exhibit partial agonism at other opioid receptors. This property, as demonstrated in direct comparative assays [1], allows for unambiguous interpretation of cellular and in vivo data, making it a critical reagent for target validation and pathway dissection in neuroscience and addiction research.

Development of In Vivo Models for Rapid-Onset, Short-Duration KOR Activation

The well-characterized, rapid pharmacokinetic profile of Salvinorin A, with a plasma half-life of 75 min and a brain half-life of 36 min in rats [1], makes it a uniquely suitable tool for generating acute, phasic KOR activation in vivo. This is in contrast to metabolically stabilized analogs like EOM-SB, which have a duration of action of 2-3 hours [2]. Salvinorin A is therefore the compound of choice for behavioral paradigms designed to probe the immediate and short-lived consequences of KOR engagement.

Investigating Biased Agonism and Differential KOR Regulation

Salvinorin A serves as a reference agonist for studying functional selectivity at the KOR due to its quantifiable bias in promoting G-protein signaling over receptor internalization. Its 40-fold less efficient promotion of KOR internalization compared to U50,488H [1] makes it an essential control and comparator for high-throughput screening campaigns aimed at identifying novel G-protein-biased agonists or antagonists that avoid the dysphoric and sedative side effects associated with balanced KOR activation [2].

Analytical Reference Standard for Quality Control of Plant Material and Synthetic Derivatives

The absolute requirement of the C-2 acetoxy group for KOR binding affinity (Ki = 4.4 nM for Salvinorin A vs. inactivity for Salvinorin B) [1] underscores the importance of Salvinorin A as a high-purity reference standard. It is essential for verifying the identity and potency of Salvia divinorum plant extracts and for monitoring the integrity of semi-synthetic derivatives where deacetylation to the inactive Salvinorin B is a primary degradation pathway [2].

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